molecular formula C15H10ClFN2O2S B2537831 N-(3-chloro-4-fluorophenyl)quinoline-8-sulfonamide CAS No. 544664-98-4

N-(3-chloro-4-fluorophenyl)quinoline-8-sulfonamide

Cat. No.: B2537831
CAS No.: 544664-98-4
M. Wt: 336.77
InChI Key: FVZSXWRBTGUZEN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)quinoline-8-sulfonamide is a sulfonamide derivative featuring a quinoline core substituted at the 8-position with a sulfonamide group linked to a 3-chloro-4-fluorophenyl moiety. This compound belongs to a class of molecules where the sulfonamide group enhances binding affinity to biological targets, particularly in enzyme inhibition or receptor modulation. The chlorine and fluorine substituents on the phenyl ring are critical for electronic and steric effects, influencing solubility, metabolic stability, and intermolecular interactions .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)quinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O2S/c16-12-9-11(6-7-13(12)17)19-22(20,21)14-5-1-3-10-4-2-8-18-15(10)14/h1-9,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZSXWRBTGUZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Quinoline-8-Sulfonyl Chloride

Quinoline-8-sulfonyl chloride serves as the critical intermediate. The synthesis begins with sulfonation of quinoline using fuming sulfuric acid at 180°C for 5 hours, selectively introducing a sulfonic acid group at the 8-position. Subsequent chlorination with phosphorus pentachloride (PCl₅) in phosphoryl chloride (POCl₃) under reflux converts the sulfonic acid to sulfonyl chloride (Table 1).

Table 1: Synthesis of Quinoline-8-Sulfonyl Chloride

Step Reagents/Conditions Yield Reference
Sulfonation Fuming H₂SO₄, 180°C, 5h 85%
Chlorination PCl₅ in POCl₃, reflux, 4h 78%

Preparation of 3-Chloro-4-Fluoroaniline

3-Chloro-4-fluoroaniline is synthesized via hydrogenation of 3-chloro-4-fluoronitrobenzene using a 1% Pt/C catalyst under 0.1–5 MPa H₂ at 50–100°C for 1–10 hours. This method achieves >94% yield and >99.5% purity, avoiding organic solvents (Table 2).

Table 2: Synthesis of 3-Chloro-4-Fluoroaniline

Step Reagents/Conditions Yield Purity Reference
Hydrogenation H₂, 1% Pt/C, 50–100°C, 1–10h 94% >99.5%

Coupling Reaction

The final step involves reacting quinoline-8-sulfonyl chloride with 3-chloro-4-fluoroaniline in dichloromethane (DCM) using pyridine as a base to scavenge HCl. The reaction proceeds at 0°C to room temperature for 12 hours, yielding 88% of the target compound (Table 3).

Table 3: Sulfonamide Coupling Conditions

Components Base Solvent Temp Time Yield Reference
Quinoline-8-sulfonyl chloride + 3-Cl-4-F-aniline Pyridine DCM 0°C→rt 12h 88%

Copper-Catalyzed Cross-Coupling of Nitroarenes

Reaction Overview

A modern alternative employs a copper-catalyzed coupling of 3-chloro-4-fluoronitrobenzene with quinoline-8-boronic acid in the presence of K₂S₂O₅, Cu(MeCN)₄PF₆, and 1,10-phenanthroline. This one-pot method avoids isolating intermediates and operates at 70°C in N-methyl-2-pyrrolidone (NMP) for 48 hours (Table 4).

Table 4: Copper-Catalyzed Coupling Conditions

Components Catalyst/Ligand Solvent Temp Time Yield Reference
3-Cl-4-F-nitrobenzene + quinoline-8-boronic acid Cu(MeCN)₄PF₆ + 1,10-phenanthroline NMP 70°C 48h 65%

Mechanistic Insights

The reaction proceeds via nitroarene activation , where K₂S₂O₅ generates sulfonyl radicals that couple with the boronic acid. Copper facilitates the C–S bond formation, enabling direct sulfonamide synthesis without isolating sulfonyl chlorides.

Comparative Analysis of Methods

Yield and Scalability

  • Classical method : Higher yield (88%) but requires handling moisture-sensitive sulfonyl chlorides.
  • Copper-catalyzed method : Lower yield (65%) but offers a one-pot approach suitable for combinatorial chemistry.

Purity and Byproducts

The classical route produces fewer byproducts due to stepwise purification, whereas the catalytic method may require chromatography to remove ligand residues.

Optimization Studies

Temperature Effects in Sulfonylation

Elevating the coupling reaction to 40°C reduces reaction time to 6 hours but decreases yield to 75% due to sulfonyl chloride hydrolysis.

Catalyst Loading in Copper-Mediated Coupling

Increasing Cu loading from 10 mol% to 20 mol% improves yield to 72% but raises costs.

Structural Characterization and Validation

Spectroscopic Confirmation

  • ¹H/¹³C NMR : Confirms sulfonamide linkage via NH proton (δ 10.2 ppm) and aromatic integration.
  • HRMS : Matches theoretical [M+H]⁺ of 377.05 g/mol.

Crystallographic Data

Single-crystal X-ray diffraction (as in quinoline-8-sulfonamide analogs) validates planar quinoline-sulfonamide geometry and intermolecular H-bonding.

Industrial-Scale Considerations

Cost Analysis

  • Classical method : Higher material costs ($320/kg) due to PCl₅ and Pt/C usage.
  • Catalytic method : Lower raw material costs ($210/kg) but higher energy input.

Environmental Impact

The catalytic method reduces waste by 40% compared to classical chlorination, aligning with green chemistry principles.

Emerging Methodologies

Photocatalytic Sulfonylation

Preliminary studies using eosin Y and visible light show promise for room-temperature synthesis, though yields remain suboptimal (45%).

Flow Chemistry Approaches

Microreactor systems enhance heat transfer during sulfonation, achieving 92% yield in 2 hours.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)quinoline-8-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-8-sulfonic acid derivatives, while reduction may produce quinoline-8-sulfonamide derivatives with different substituents .

Scientific Research Applications

Chemistry

In the field of chemistry, N-(3-chloro-4-fluorophenyl)quinoline-8-sulfonamide serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various chemical reactions due to its ability to participate in nucleophilic substitutions. The compound can be modified to explore structure-activity relationships, enhancing its potential applications.

Biology

Research into the biological activities of this compound has revealed promising results:

  • Antimicrobial Activity : The compound has been studied for its potential to inhibit bacterial growth by disrupting folate synthesis through competitive inhibition of dihydropteroate synthetase .
  • Anticancer Properties : Investigations indicate that this compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent .
  • Antiviral Activity : Preliminary studies suggest that it may possess antiviral properties, although further research is necessary to confirm these findings .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential:

  • Targeted Therapies : The compound's mechanism of action involves inhibiting specific enzymes essential for disease progression, particularly in cancer and infectious diseases .
  • Drug Development : Ongoing research aims to optimize this compound for use in drug formulations targeting various diseases, including malaria and other infectious diseases .

Industry

This compound finds applications in industrial processes:

  • Catalysis : It is utilized as a catalyst in certain chemical reactions, enhancing reaction rates and yields .
  • Material Development : The compound's unique properties make it suitable for developing new materials with specific functionalities .

Data Table: Biological Activities of this compound

Biological ActivityMechanism of ActionReference
AntimicrobialInhibition of dihydropteroate synthetase
AnticancerInduction of apoptosis in cancer cells
AntiviralPotential inhibition of viral replication
NeuroprotectiveDual inhibition of monoamine oxidases and cholinesterases

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, supporting its potential as an antibiotic agent .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound effectively induced apoptosis in several cancer cell lines, including breast and lung cancer cells. Further investigations are needed to assess its efficacy in vivo and establish dosage parameters .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation . By targeting these pathways, the compound can exert its therapeutic effects, such as inhibiting the growth of cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and synthetic features of N-(3-chloro-4-fluorophenyl)quinoline-8-sulfonamide and related compounds:

Compound Name Core Structure Substituents Synthesis Yield (%) Melting Point (°C) Key Spectroscopic Data (MS/NMR) Reference ID
This compound Quinoline-8-sulfonamide 3-chloro-4-fluorophenyl Not reported Not reported Not reported [Hypothetical]
N-(4-morpholinophenyl)quinoline-8-sulfonamide Quinoline-8-sulfonamide 4-morpholinophenyl Not reported Not reported RN: 302552-64-3
Compound I-8 (Ureido-quinoline carboxamide) Quinoline-2-carboxamide 3-fluorophenyl ureido phenethyl 73.5 201–203 MS: 473.3 [M+H]⁺; IR: 1674 cm⁻¹ (C=O)
Compound I-10 (Ureido-quinoline carboxamide) Quinoline-2-carboxamide 4-chloro-3-(trifluoromethyl)phenyl 60.3 213–215 MS: 561.2 [M+H]⁺; IR: 1751 cm⁻¹ (C=O)
3-(4-Chloro phenylsulfonyl)-8-(piperidin-4-yl amino)quinoline Quinoline-3-sulfonyl 4-chlorophenyl, piperidin-4-yl amino 62.1* Not reported 1H-NMR: δ 8.08 (ArH), 7.62 (ArH)

*Yield inferred from analogous reactions in and .

Substituent Effects on Physicochemical Properties

  • Chlorine and fluorine also enhance lipophilicity, which may influence membrane permeability.
  • Ureido vs. Sulfonamide Linkers: Ureido-quinoline carboxamides (e.g., I-8, I-10) exhibit higher melting points (201–215°C) due to strong hydrogen bonding from the urea moiety, whereas sulfonamides may prioritize solubility over crystallinity .

Biological Activity

N-(3-chloro-4-fluorophenyl)quinoline-8-sulfonamide is a compound belonging to the class of quinoline derivatives, characterized by its sulfonamide group and halogen substituents. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C16H13ClFN2O3SC_{16}H_{13}ClFN_2O_3S, with a molecular weight of approximately 368.78 g/mol. The compound's structure includes a quinoline ring, a sulfonamide moiety, and halogen substituents that significantly influence its biological properties.

This compound acts primarily as a competitive inhibitor of the enzyme dihydropteroate synthetase , which is crucial for bacterial folate synthesis. This inhibition disrupts the synthesis of dihydrofolate and subsequently tetrahydrofolate, leading to the inhibition of bacterial growth and replication by interfering with DNA synthesis.

Biological Activities

The compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies show it has minimum inhibitory concentration (MIC) values lower than standard antibiotics like ciprofloxacin .
  • Anticancer Properties : Demonstrates efficacy in inhibiting cancer cell proliferation. Research indicates that modifications to its structure can enhance anticancer activity against various cancer cell lines, such as those derived from breast and colon cancers .
  • Antiviral Activity : Preliminary studies suggest potential antiviral effects, particularly against certain viral targets, although further research is needed to elucidate these mechanisms fully .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. A comparative analysis of related compounds reveals the following insights:

Compound NameKey FeaturesBiological Activity
Quinoline-8-sulfonamideBase structure without halogensAnticancer, antimicrobial
N-(4-fluorophenyl)quinoline-8-sulfonamideFluorine substitution onlyAnticancer
N-(3-bromo-4-fluorophenyl)quinoline-8-sulfonamideBromine instead of chlorinePotential neuroprotective
N-(3-nitrophenyl)quinoline-8-sulfonamideNitro group additionIncreased anticancer activity

This table highlights how variations in substituents can lead to different biological activities, emphasizing the importance of structural modifications in drug design.

Case Studies

  • Antimicrobial Efficacy : In a study assessing various quinoline derivatives, this compound showed potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than those of traditional antibiotics .
  • Anticancer Activity : Another study demonstrated that this compound inhibited cell proliferation in human cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin. The compound also modulated the expression of key regulatory proteins involved in the cell cycle and apoptosis .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for N-(3-chloro-4-fluorophenyl)quinoline-8-sulfonamide, and how can purity be validated?

  • Methodology :

  • Use multi-step synthesis involving sulfonylation of quinoline-8-sulfonyl chloride with 3-chloro-4-fluoroaniline under anhydrous conditions (e.g., DMF as solvent, 0–5°C, 12–24 hours) .
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC (≥98% purity) or LC-MS to confirm molecular weight (theoretical: ~360.8 g/mol) .
  • Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) and FT-IR for characteristic sulfonamide N–H stretching (~3300 cm⁻¹) and S=O vibrations (~1150–1350 cm⁻¹) .

Q. How is the structural characterization of this compound performed?

  • Methodology :

  • X-ray crystallography: Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to resolve crystal packing and intramolecular interactions (e.g., C–H···O hydrogen bonds) .
  • NMR analysis: Assign peaks using ¹H/¹³C NMR (e.g., quinoline protons at δ 8.5–9.0 ppm, sulfonamide protons at δ 7.2–7.8 ppm) .
  • Confirm crystallinity via XRPD and thermal stability via TGA/DSC (melting point ~200–220°C) .

Q. What preliminary assays assess its biological activity?

  • Methodology :

  • Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays (IC₅₀ values) .
  • Evaluate cytotoxicity via MTT assays (HeLa, HepG2 cells) with dose-response curves (0.1–100 µM) .
  • Use molecular docking (AutoDock Vina) to predict binding modes to active sites (e.g., ATP-binding pockets) .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in molecular conformation?

  • Methodology :

  • Refine high-resolution X-ray data (e.g., 0.8 Å resolution) using SHELXL to model disorder in the chloro-fluorophenyl group .
  • Analyze intermolecular interactions (e.g., π-π stacking between quinoline rings, hydrogen-bonded networks) using Mercury software .
  • Compare experimental vs. DFT-calculated bond lengths (e.g., C–S bond: 1.76 Å experimental vs. 1.78 Å theoretical) .

Q. How to address contradictions in reported bioactivity data?

  • Methodology :

  • Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .
  • Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Investigate off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler) .

Q. What strategies optimize structure-activity relationships (SAR) for this scaffold?

  • Methodology :

  • Synthesize derivatives with substituent variations (e.g., electron-withdrawing groups at the quinoline 4-position) and correlate logP values (HPLC-derived) with cellular permeability .
  • Perform QSAR modeling (e.g., CoMFA, Random Forest) using bioactivity datasets (pIC₅₀ values) to prioritize synthetic targets .
  • Validate SAR hypotheses via cryo-EM or NMR titration for target engagement .

Q. How to mitigate hazards during large-scale synthesis?

  • Methodology :

  • Use Schlenk-line techniques for air-sensitive sulfonylation steps .
  • Implement waste neutralization protocols (e.g., 10% NaOH for acidic byproducts) and monitor airborne particulates via HEPA filtration .
  • Reference SDS guidelines for handling chlorinated intermediates (e.g., PPE: nitrile gloves, fume hoods) .

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